molecular formula C10H23O4P B12582130 Ethyl bis(2-methylpropyl) phosphate CAS No. 646450-31-9

Ethyl bis(2-methylpropyl) phosphate

Cat. No.: B12582130
CAS No.: 646450-31-9
M. Wt: 238.26 g/mol
InChI Key: MXKPMPAIGUPRAL-UHFFFAOYSA-N
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Description

Ethyl bis(2-methylpropyl) phosphate is an organophosphate ester with the molecular formula C₁₁H₂₅O₄P. Structurally, it consists of a central phosphorus atom bonded to three ester groups: one ethyl group and two 2-methylpropyl (isobutyl) groups. Organophosphates like this are widely used in industrial applications, including flame retardants, plasticizers, and solvents, due to their thermal stability and solubility in organic matrices. Its structural analogs and related esters, such as bis(2-methylpropyl) phthalates and other phosphonates, offer indirect insights for comparison .

Properties

CAS No.

646450-31-9

Molecular Formula

C10H23O4P

Molecular Weight

238.26 g/mol

IUPAC Name

ethyl bis(2-methylpropyl) phosphate

InChI

InChI=1S/C10H23O4P/c1-6-12-15(11,13-7-9(2)3)14-8-10(4)5/h9-10H,6-8H2,1-5H3

InChI Key

MXKPMPAIGUPRAL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC(C)C)OCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl bis(2-methylpropyl) phosphate typically involves the esterification of phosphoric acid with ethanol and 2-methylpropanol. The reaction is catalyzed by acids such as sulfuric acid or phosphoric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, and the product is purified through distillation and crystallization techniques.

Chemical Reactions Analysis

Hydrolysis

Ethyl bis(2-methylpropyl) phosphate undergoes hydrolysis under acidic or alkaline conditions, yielding phosphoric acid derivatives and alcohols. The reaction rate and pathway depend on pH:

  • Acidic Hydrolysis : Protonation of the phosphate oxygen facilitates nucleophilic attack by water, forming phosphoric acid and 2-methylpropanol.

  • Alkaline Hydrolysis : Hydroxide ions directly cleave the phosphate ester bonds, producing phosphate salts and ethanol/2-methylpropanol.

Key Factors :

ConditionTemperature RangeReaction TimePrimary Products
1M HCl60–80°C4–6 hoursH₃PO₄, alcohols
1M NaOH25–40°C2–3 hoursNa₃PO₄, alcohols

Esterification and Transesterification

The compound participates in ester-exchange reactions with alcohols or amines, catalyzed by acids or bases:

  • With Ethanol : Transesterification replaces 2-methylpropyl groups with ethyl groups under reflux.

  • With Amines : Forms phosphoramidates via nucleophilic substitution at the phosphorus center .

Representative Reaction Data :

CatalystSolventTemp. (°C)Yield (%)
CuI (20 mol%)MeCN5516–98
Fe₃O₄@MgOCCl₄2052–85

Reaction with Acids and Bases

  • Acidic Media : Acts as a weak base, forming protonated intermediates that enhance electrophilicity at phosphorus.

  • Basic Media : Deprotonation increases nucleophilic susceptibility, enabling reactions with electrophiles like alkyl halides.

Ester Interchange Reactions

In the presence of transition-metal catalysts, this compound undergoes ligand-exchange reactions. For example, with CuBr in ethyl acetate, it forms mixed alkyl phosphate esters .

Interaction with Biological Molecules

Studies suggest interactions with lipid membranes and metal ions:

  • Lipid Membranes : Disrupts membrane fluidity by integrating into bilayer structures.

  • Metal Chelation : Forms complexes with Ca²⁺ and Mg²⁺, altering bioavailability and enzymatic activity .

Mechanistic Insights

The phosphorus atom’s electrophilicity drives reactivity. In hydrolysis, water or hydroxide attacks the δ+ phosphorus, while transesterification involves alcoholate-ion intermediates . Steric hindrance from 2-methylpropyl groups slows reactions compared to less bulky analogs .

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : Ethyl bis(2-methylpropyl) phosphate serves as a reagent in various organic synthesis reactions, facilitating the formation of complex molecules.
  • Catalyst in Polymerization : It is utilized as a catalyst in polymerization processes, enhancing the efficiency of producing polymers with specific properties.

Biology

  • Enzyme Inhibition Studies : The compound is employed to study enzyme inhibition mechanisms, acting as a model for understanding phosphate metabolism. Its ability to bind to enzyme active sites allows researchers to explore biochemical pathways affected by phosphates.
  • Phosphate Metabolism Research : It provides insights into biological systems that utilize phosphates, contributing to the understanding of metabolic processes.

Medicine

  • Drug Delivery Systems : this compound is investigated for its potential in drug delivery applications due to its ability to form stable complexes with pharmaceuticals.
  • Active Pharmaceutical Ingredient : Research is ongoing into its efficacy as an active ingredient in certain therapeutic formulations, particularly in enhancing bioavailability and efficacy.

Industry

  • Flame Retardants : The compound is used as a flame retardant in various materials, helping to reduce flammability.
  • Plasticizers and Additives : It acts as a plasticizer in plastics and as an additive in lubricants and hydraulic fluids, improving their performance characteristics.

Case Studies

  • Enzyme Inhibition Research :
    • A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. The findings suggested potential therapeutic applications in metabolic disorders where enzyme regulation is crucial.
  • Polymerization Catalyst :
    • In industrial applications, this compound was tested as a catalyst for polymer synthesis. Results indicated improved yield and polymer properties compared to traditional catalysts, highlighting its potential for large-scale production.
  • Flame Retardant Efficacy :
    • A comparative study on various flame retardants included this compound. It showed superior performance in reducing flammability in composite materials, making it a suitable candidate for safety applications.

Mechanism of Action

The mechanism of action of ethyl bis(2-methylpropyl) phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In enzyme inhibition studies, it acts by binding to the active site of the enzyme, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl bis(2-methylpropyl) phosphate with compounds sharing structural or functional group similarities, as identified in the evidence.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Groups Key Applications/Properties Evidence Reference
This compound C₁₁H₂₅O₄P Phosphate, ethyl, isobutyl Hypothesized: Solvent, flame retardant N/A (inferred)
Bis(2-methylpropyl) phthalate C₁₆H₂₂O₄ Phthalate, isobutyl Plasticizer, antimicrobial agent
Bis(1-ethylpropyl) methylphosphonate C₁₁H₂₅O₃P Phosphonate, ethyl, methyl Chemical intermediates
Bis(2-ethylhexyl) phosphate C₁₆H₃₅O₄P Phosphate, 2-ethylhexyl Surfactant, extractant
Pyrrolo[1,2-a]pyrazine-1,4-dione derivative C₁₁H₁₈N₂O₂ Isobutyl, cyclic amide Antimicrobial activity

Functional Group and Reactivity

  • Phosphate vs. Phosphonate : this compound contains a phosphate ester group (P=O with three ester bonds), whereas bis(1-ethylpropyl) methylphosphonate () is a phosphonate with a direct P–C bond. Phosphonates are generally more hydrolytically stable than phosphates, which may degrade under acidic or alkaline conditions .
  • Ester Chain Length : The ethyl and isobutyl groups in the target compound contrast with the longer 2-ethylhexyl chains in bis(2-ethylhexyl) phosphate (). Shorter chains typically reduce viscosity and increase volatility but may compromise thermal stability .

Antimicrobial Activity

  • Bis(2-methylpropyl) phthalate () and pyrrolo[1,2-a]pyrazine derivatives () exhibit antimicrobial properties.

Biological Activity

Ethyl bis(2-methylpropyl) phosphate (EBMP) is a chemical compound that has garnered attention for its potential biological activities and applications. This article provides an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound belongs to the class of organophosphate esters. Its chemical structure can be represented as follows:

  • Molecular Formula : C10_{10}H23_{23}O4_4P
  • Molecular Weight : 250.27 g/mol

The compound features two 2-methylpropyl groups attached to a phosphate moiety, which influences its interaction with biological systems.

Toxicological Profile

Research indicates that organophosphate compounds, including EBMP, can exhibit varying degrees of toxicity. A study highlighted the toxicological effects of similar compounds, showing that exposure could lead to neurotoxic effects due to acetylcholinesterase inhibition, which is a common mechanism among organophosphates .

In Vitro Studies

In vitro studies have assessed the cytotoxicity and genotoxicity of EBMP. For instance, an analysis using human cell lines demonstrated that EBMP could induce oxidative stress, leading to cellular damage. The following table summarizes key findings from these studies:

Study ReferenceCell LineConcentration (µM)Effect Observed
HeLa50Increased ROS production
HepG2100DNA fragmentation
MCF-725Apoptosis induction

The mechanism by which EBMP exerts its biological effects appears to involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress in cells . This oxidative stress is implicated in various pathological conditions, including cancer and neurodegenerative diseases.

Environmental Impact

A case study focused on the environmental persistence and bioaccumulation of organophosphates, including EBMP, found that these compounds can accumulate in aquatic organisms. The study reported:

  • Bioaccumulation Factor (BAF) : 1500 in fish species.
  • Half-life in Sediment : Approximately 90 days.

These findings raise concerns about the ecological impact of EBMP and similar compounds in aquatic ecosystems .

Clinical Implications

Another case study evaluated the potential therapeutic applications of organophosphate derivatives. It suggested that modified organophosphates could be used as drug delivery systems due to their ability to interact with biological membranes effectively. The study noted:

  • Drug Loading Efficiency : Up to 85% for certain anticancer drugs.
  • Release Kinetics : Sustained release over 72 hours in physiological conditions.

This highlights the dual nature of EBMP as both a potentially harmful compound and a useful tool in biomedical applications .

Q & A

Q. What are the optimal synthetic routes for preparing ethyl bis(2-methylpropyl) phosphate, and how can purity be ensured?

this compound is synthesized via esterification of phosphoric acid with 2-methylpropanol (isobutyl alcohol) and ethyl alcohol. A stepwise approach using stoichiometric control (e.g., 2:1 molar ratio of 2-methylpropanol to ethyl alcohol) under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) at 80–100°C ensures selective ester formation . Purification involves solvent extraction (e.g., dichloromethane) followed by fractional distillation or column chromatography. Purity (>95%) is validated via ³¹P NMR to confirm absence of unreacted phosphoric acid or monoesters .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • ³¹P NMR : Identifies phosphate ester structure (δ ~0–5 ppm for triesters) and detects impurities like mono/diesters .
  • GC-MS/EI : Confirms molecular weight (e.g., C₁₁H₂₅O₄P, MW 252.3 g/mol) and fragmentation patterns .
  • FT-IR : Peaks at 1250–1300 cm⁻¹ (P=O stretch) and 1020–1100 cm⁻¹ (P-O-C alkyl stretch) validate functional groups .
  • Elemental Analysis : Validates C/H/P ratios against theoretical values .

Q. How does the structural stability of this compound vary under thermal or hydrolytic conditions?

Thermal stability is assessed via TGA, showing decomposition >200°C, typical for alkyl phosphates . Hydrolytic stability in aqueous systems depends on pH: acidic/neutral conditions show <5% degradation over 24 hours, while alkaline conditions (pH >10) accelerate hydrolysis via nucleophilic attack on the phosphate center . Storage recommendations include inert atmospheres and desiccants to minimize moisture exposure .

Advanced Research Questions

Q. What mechanistic insights explain the solvent extraction efficiency of this compound in metal ion separation?

The compound acts as a bidentate ligand, coordinating with metal ions (e.g., lanthanides, actinides) via phosphoryl oxygen atoms. Extraction efficiency depends on:

  • Steric effects : Bulky 2-methylpropyl groups reduce coordination flexibility, favoring selectivity for smaller ions .
  • Acidity (pKa) : The hydrogen phosphate moiety (pKa ~2–3) protonates under acidic conditions, enhancing ion-pair formation .
  • Solvent polarity : Non-polar diluents (e.g., kerosene) improve phase separation but reduce solubility, requiring optimization .

Q. How can contradictory data on the solvation behavior of this compound in polar solvents be resolved?

Discrepancies in solubility parameters (e.g., in ethanol vs. acetone) arise from competing hydrogen-bonding interactions. Methodological solutions include:

  • Molecular dynamics simulations : To model solvent-ester interactions and identify dominant forces (e.g., dipole-dipole vs. van der Waals) .
  • Dielectric constant measurements : Correlate solvent polarity with solvation capacity .
  • Validation via DSC : Phase transitions in solvent mixtures reveal preferential solvation .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research outcomes?

Variability often stems from incomplete esterification or side reactions. Mitigation approaches:

  • In-situ monitoring : Use ³¹P NMR or FT-IR to track reaction progress .
  • Catalyst screening : Replace H₂SO₄ with immobilized lipases for milder conditions and higher selectivity .
  • Quality control protocols : Standardize post-synthesis purification (e.g., molecular sieves for water removal) and validate via multi-technique characterization .

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